molecular formula C6H6 B14451895 1,5-Hexadiyne-1,6-d2 CAS No. 73385-31-6

1,5-Hexadiyne-1,6-d2

Cat. No.: B14451895
CAS No.: 73385-31-6
M. Wt: 80.12 g/mol
InChI Key: YFIBSNDOVCWPBL-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Hexadiyne-1,6-d2 is a deuterated derivative of 1,5-Hexadiyne, with the molecular formula C6H4D2 and a molecular weight of 80.1242 . This compound is characterized by the presence of two triple bonds in its structure, making it a member of the alkyne family. The deuterium atoms replace the hydrogen atoms at the terminal positions, which can be useful in various scientific studies, particularly those involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Hexadiyne-1,6-d2 can be synthesized through various methods. One common approach involves the deuteration of 1,5-Hexadiyne. This process typically requires the use of deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the alkyne structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of alkyne synthesis and deuteration can be applied. Industrial production would likely involve large-scale deuteration reactors and stringent control of reaction conditions to ensure high yield and purity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Hexadiyne-1,6-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Hexadiyne-1,6-d2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Hexadiyne-1,6-d2 is primarily related to its chemical reactivity. The presence of triple bonds makes it highly reactive in various chemical transformations. The deuterium atoms can influence reaction kinetics and mechanisms, providing insights into isotopic effects and reaction pathways. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    1,5-Hexadiyne: The non-deuterated analog with similar chemical properties but different isotopic composition.

    1,4-Hexadiyne: A structural isomer with the triple bonds located at different positions.

    1,6-Heptadiyne: An alkyne with an additional carbon atom in the chain.

Uniqueness

1,5-Hexadiyne-1,6-d2 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This isotopic labeling makes it valuable in research applications where tracing and studying reaction mechanisms are essential. The compound’s reactivity and versatility in various chemical reactions further enhance its uniqueness compared to similar compounds .

Properties

CAS No.

73385-31-6

Molecular Formula

C6H6

Molecular Weight

80.12 g/mol

IUPAC Name

1,6-dideuteriohexa-1,5-diyne

InChI

InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2/i1D,2D

InChI Key

YFIBSNDOVCWPBL-QDNHWIQGSA-N

Isomeric SMILES

[2H]C#CCCC#C[2H]

Canonical SMILES

C#CCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.